BenchChemオンラインストアへようこそ!

(2S)-2-(4-fluorophenyl)piperidine

CCR2 antagonists Stereochemistry-activity relationship G‑protein‑coupled receptors

(2S)-2-(4-fluorophenyl)piperidine is an enantiomerically pure, chiral 2-arylpiperidine in which a 4-fluorophenyl group occupies the 2-position of the piperidine ring with defined (S) absolute configuration. It serves as a versatile synthetic intermediate and chiral building block for active pharmaceutical ingredients (APIs), particularly in programs targeting G‑protein‑coupled receptors such as CCR2 and NK1.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1187468-22-9
Cat. No. B1588341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4-fluorophenyl)piperidine
CAS1187468-22-9
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1
InChIKeyIAQQDIGGISSSQO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(4-Fluorophenyl)piperidine CAS 1187468-22-9: Chiral Piperidine Building Block for Stereochemically-Defined Medicinal Chemistry


(2S)-2-(4-fluorophenyl)piperidine is an enantiomerically pure, chiral 2-arylpiperidine in which a 4-fluorophenyl group occupies the 2-position of the piperidine ring with defined (S) absolute configuration. It serves as a versatile synthetic intermediate and chiral building block for active pharmaceutical ingredients (APIs), particularly in programs targeting G‑protein‑coupled receptors such as CCR2 and NK1 [1]. The compound is commercially supplied at purities of ≥95 % (typically 98 % by HPLC) with enantiomeric excess confirmed by chiral stationary‑phase methods, making it directly usable in stereospecific syntheses without additional resolution steps [2][3].

Why Simple 2‑Arylpiperidine Analogs Cannot Replace (2S)-2-(4-Fluorophenyl)piperidine CAS 1187468-22-9


Although a range of 2‑arylpiperidines share a common core, their substituents, stereochemistry, and electronic properties critically diverge in ways that directly affect biological potency, selectivity, and pharmacokinetic behavior. In a systematic medicinal chemistry program, it was demonstrated that the (S) stereochemistry at the 2‑position of the piperidine ring is essential for CCR2 antagonist activity; the corresponding (R) enantiomer shows significantly reduced potency [1]. Moreover, replacement of the 4‑fluorophenyl group by an unsubstituted phenyl ring alters both the electronic character (ΔpKa ≈ –0.09 units) and lipophilicity (ΔLogP ≈ +0.06 to +0.30 units), which can shift off‑target binding profiles and metabolic stability . These stereochemical and electronic differences mean that generic substitution of racemic 2‑(4‑fluorophenyl)piperidine, or use of the opposite enantiomer or a non‑fluorinated analog, will not reproduce the same structure‑activity relationships in downstream leads.

Quantitative Differentiation Evidence for (2S)-2-(4-Fluorophenyl)piperidine CAS 1187468-22-9 vs. Closest Analogs


Enantiomer-Dependent CCR2 Antagonist Potency: (S) Configuration is Required for Low‑Nanomolar Activity

In a series of γ‑aminoamide CCR2 antagonists built on the (2S)-2-(4-fluorophenyl)piperidine scaffold, the (S) stereochemistry at the carbon α to the amide carbonyl was shown to be the preferred absolute configuration for CCR2 binding. The lead compound (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide (11) exhibited an IC₅₀ of 180 nM (CCR2 binding assay) [1]. The opposite (R) enantiomer resulted in a substantial loss of potency, confirming that the (S) configuration is a determinant of high‑affinity interaction with the CCR2 receptor [1]. This establishes that procurement of the enantiomerically pure (2S) form, rather than its racemate or (R) enantiomer, is mandatory for programs aiming to replicate or improve upon this chemotype.

CCR2 antagonists Stereochemistry-activity relationship G‑protein‑coupled receptors

Fluorine Substitution Effect on Potency in CCR2 Antagonists: 4‑F vs. Unsubstituted Phenyl

During the optimization of lead 2, the authors explicitly evaluated the impact of the 4‑fluoro substituent by comparing it with the des‑fluoro (phenyl) analog. Replacing the 4‑fluorophenyl group with an unsubstituted phenyl ring gave an IC₅₀ of 0.22 µM in the CCR2 binding assay, essentially the same as the 0.18 µM of the fluoro‑bearing lead 2 [1]. This indicates that, in this specific scaffold, the fluorine atom does not drive potency but may confer advantages in other parameters such as metabolic stability or off‑target selectivity. The data allow a user to decide whether the fluorine is needed for their specific pharmacophore hypothesis.

Fluorine scan SAR CCR2

Physicochemical Differentiation: pKa and Lipophilicity Shifts Induced by 4‑Fluorophenyl Substitution

Comparison of predicted (ACD/Labs) and literature‑reported physicochemical parameters for 2‑(4‑fluorophenyl)piperidine and the unsubstituted 2‑phenylpiperidine reveals modest but potentially meaningful differences. The fluorine atom lowers the calculated pKa of the piperidine nitrogen by approximately 0.09 units (9.65 vs. 9.74) and increases the LogP by 0.06–0.30 units (2.40 vs. 2.34) [1]. Although small in absolute magnitude, these shifts can influence the ionization state at physiological pH, passive membrane permeability, and off‑target interactions such as hERG channel binding, where reduced basicity is often correlated with lower hERG affinity [1].

Physicochemical properties pKa LogP Drug-likeness

Enantiomeric Purity and Scalable Supply: Enabling Direct Use in Asymmetric Syntheses

Commercial suppliers list (2S)-2-(4-fluorophenyl)piperidine at purities of 95 % (minimum) to 98 % (by HPLC) with moisture content controlled below 0.5 % [1][2]. The compound is available in production scales up to kilograms, enabling its direct application in multi‑step synthetic sequences without the need for in‑house chiral resolution. In contrast, the racemic 2‑(4‑fluorophenyl)piperidine (CAS 383128‑03‑8) is often supplied with unspecified enantiomeric purity, which would introduce ambiguity in stereochemical outcome and require additional chiral separation steps that lower overall yield and increase cost.

Enantiomeric purity Chiral building block Process chemistry

High-Value Application Scenarios for (2S)-2-(4-Fluorophenyl)piperidine CAS 1187468-22-9 Based on Verified Evidence


Stereospecific Synthesis of CCR2 Antagonist Leads (Merck Chemotype)

The compound is the direct precursor to the γ‑aminoamide CCR2 antagonist scaffold exemplified by (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(4-phenylpiperidin-1-yl)butanamide (11) and its optimized successors 26 and 37, which display CCR2 IC₅₀ values of 59–180 nM and functional chemotaxis inhibition down to 41 nM [1]. Using the (2S) enantiomer guarantees the correct stereochemistry for sub‑micromolar target engagement.

Fluorine‑Enabled Optimization of Basicity and Lipophilicity in CNS Drug Discovery

When a lead series requires fine‑tuning of the piperidine nitrogen basicity to reduce hERG affinity or to modulate CNS penetration, the 4‑fluorophenyl analog provides a calculated pKa of 9.65 (vs. 9.74 for the parent phenyl analog) and a LogD₇.₄ of 0.36 [1]. This subtle shift can be the difference between a compound that clears hERG safety screens and one that fails, as demonstrated in broader fluorinated piperidine chemoinformatic analyses [2].

Building Block for Chiral NK1 Receptor Ligands

2‑Arylpiperidines are a core motif in numerous NK1 antagonists. The (2S)-2-(4-fluorophenyl)piperidine fragment has been incorporated into compound series displaying NK1 antagonist activity with Ki values as low as 6.4 nM in aequorin luminescence assays [3]. The predefined (S) stereochemistry allows for direct elaboration of the piperidine nitrogen and the fluorophenyl ring to rapidly explore SAR around the NK1 pharmacophore.

Fragment‑Based Drug Discovery (FBDD) with Fluorinated 3D Fragments

Fluorinated piperidines are increasingly used as three‑dimensional fragments in FBDD because the fluorine atom serves as both a conformational anchor and a sensitive ¹⁹F NMR probe. (2S)-2-(4-fluorophenyl)piperidine, with its single fluorine reporter, can be directly screened in ¹⁹F‑based binding assays, enabling detection of weak affinity interactions that can be optimized into leads [2]. The compound’s commercial availability at gram‑to‑kilogram scale facilitates its immediate deployment in fragment libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(4-fluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.